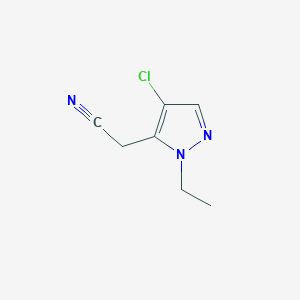

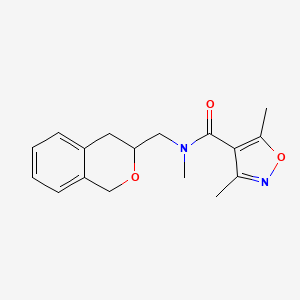

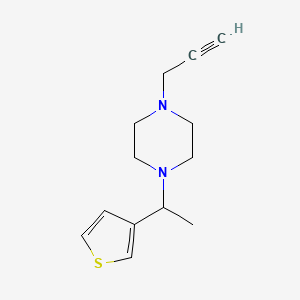

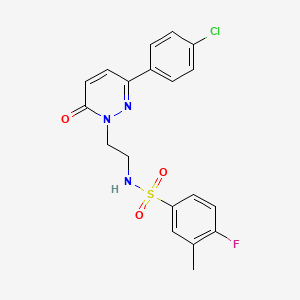

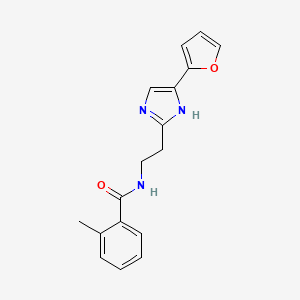

![molecular formula C16H14N2O5S B2374880 Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate CAS No. 68936-28-7](/img/structure/B2374880.png)

Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate” is a chemical compound that is part of the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . This compound is of immense importance because of its wide spectrum of biological activities and therapeutic potential .

Applications De Recherche Scientifique

Organic Synthesis and Material Science

Synthesis of Novel Compounds : Research has focused on synthesizing novel derivatives and studying their properties, such as electronic structure and biological activities. For instance, the study of methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate (MFMNPE) explores its molecular structure, vibrational analysis, and antimicrobial activity, highlighting its potential in various applications (Vetrivelan, 2019).

Crystal Engineering : The structural analysis and engineering of crystals, such as methyl 2-(carbazol-9-yl)benzoate, which undergoes a phase transition under high pressure, are crucial for developing materials with specific properties (Johnstone et al., 2010).

Pharmaceutical Development

Medicinal Chemistry : Compounds like "Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate" are studied for their potential in drug development, focusing on their synthesis and biological evaluation as inhibitors of human carbonic anhydrase isoenzymes, which are relevant in treating various diseases (Mishra et al., 2016).

Photodynamic Therapy (PDT) : Research into photochromic properties of compounds, including those with sulfonamide groups, is advancing the development of materials for PDT, a treatment modality for cancer. The study of methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene demonstrates the potential for creating responsive materials for medical applications (Ortyl et al., 2002).

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Mécanisme D'action

Target of Action

Isoxazole derivatives have been shown to possess a wide spectrum of biological activities .

Mode of Action

Isoxazole derivatives are known to interact with their targets based on their chemical diversity . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .

Biochemical Pathways

Isoxazole derivatives have been found to possess various types of biological activity, suggesting they may affect multiple pathways .

Result of Action

Isoxazole derivatives have been shown to possess various types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Propriétés

IUPAC Name |

methyl 2-(1,2-benzoxazol-3-ylmethylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O5S/c1-22-16(19)12-7-2-4-8-13(12)18-24(20,21)10-14-11-6-3-5-9-15(11)23-17-14/h2-9,18H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITLIBVPRWLVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=NOC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)

![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)

![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)

![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)

![1-Bromo-3-[3-(methylsulfonyl)benzyl]benzene](/img/structure/B2374817.png)